



# **Application Notes and Protocols: Assessing** Systemic Acquired Resistance (SAR) Induced by Ascr#18

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## Introduction

Ascaroside #18 (Ascr#18), a conserved nematode-derived pheromone, has been identified as a potent elicitor of plant defense responses, acting as a Nematode-Associated Molecular Pattern (NAMP).[1][2] Pre-treatment with **Ascr#18** has been shown to induce broad-spectrum systemic acquired resistance (SAR) in a variety of plant species, including Arabidopsis, tomato, potato, barley, maize, rice, wheat, and soybean, against a range of pathogens such as viruses, bacteria, fungi, oomycetes, and nematodes.[1][3][4] This induced resistance is characterized by the activation of hallmark defense responses, including the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, activation of mitogen-activated protein kinases (MAPKs), and the expression of defense-related genes.[1][2][3] More recently, a novel defense mechanism involving the Ascr#18-mediated suppression of auxin signaling has been identified, which contributes to resistance independently of classical pattern-triggered immunity (PTI) responses like reactive oxygen species (ROS) bursts.[5][6][7]

These application notes provide detailed protocols for assessing the SAR induced by **Ascr#18**, focusing on key experiments to quantify disease resistance, analyze gene expression, and investigate the underlying signaling pathways.

# **Data Presentation**



# Table 1: Efficacy of Ascr#18 in Inducing Disease Resistance



| Plant<br>Species                | Pathogen/P<br>est                                 | Ascr#18<br>Concentrati<br>on | Treatment<br>Method                           | Disease/Pe<br>st<br>Reduction  | Reference |
|---------------------------------|---|------------------------------|---|--|-----------|
| Arabidopsis<br>thaliana         | Pseudomona<br>s syringae pv.<br>tomato<br>DC3000  | 1 μΜ                         | Root<br>pretreatment<br>(24h)                 | Significant<br>reduction in<br>bacterial<br>growth   | [2][8]    |
| Arabidopsis<br>thaliana         | Heterodera<br>schachtii<br>(cyst<br>nematode)     | 0.001, 0.01, 1<br>μΜ         | Root<br>pretreatment<br>(24h)                 | Significant reduction in number of females and total nematodes; smaller females and syncytia | [1]       |
| Arabidopsis<br>thaliana         | Meloidogyne incognita (root-knot nematode)        | 10 nM                        | Root<br>pretreatment                          | Significantly reduced infection  | [1]       |
| Wheat<br>(Triticum<br>aestivum) | Puccinia<br>triticina (leaf<br>rust)              | 1 μΜ                         | Foliar spray<br>(24h prior to<br>inoculation) | 70-81% reduction in rust pustules  | [9]       |
| Wheat<br>(Triticum<br>aestivum) | Puccinia<br>triticina (leaf<br>rust)              | 0.01 nM - 10<br>μM           | Foliar spray<br>(24h prior to<br>inoculation) | Significant<br>reduction in<br>uredinia<br>down to 0.01<br>nM                                | [9][10]   |
| Soybean                         | Viral,<br>bacterial, and<br>oomycete<br>pathogens | 0.01 μM - 10<br>μM           | Not specified                                 | Partial to<br>strong<br>protection   | [4]       |



Table 2: Ascr#18-Induced Changes in Gene Expression

| Plant<br>Species        | Gene(s)  | Ascr#18<br>Concentrati<br>on | Treatment<br>Details                 | Fold<br>Change/Exp<br>ression<br>Change | Reference              |
|-------------------------|--|------------------------------|--------------------------------------|---|------------------------|
| Arabidopsis<br>thaliana | PR-1 (SA<br>marker)                                    | 1 μΜ                         | Leaf<br>infiltration                 | Upregulation                            | [8]                    |
| Arabidopsis<br>thaliana | PDF1.2 (JA<br>marker)                                  | 1 μΜ                         | Leaf<br>infiltration                 | Upregulation                            | [8]                    |
| Arabidopsis<br>thaliana | AUX1,<br>GH3.6,<br>IAA27,<br>SAUR69<br>(Auxin-related) | Not specified                | Root<br>treatment                    | Downregulati<br>on                      | [1][6][11][12]<br>[13] |
| Arabidopsis<br>thaliana | Defense<br>marker genes                                | 1 μΜ                         | Root<br>pretreatment<br>(6h and 24h) | Upregulation                            | [2]                    |

# Experimental Protocols Protocol for Assessing SAR against Pseudomonas syringae in Arabidopsis thaliana

This protocol details the induction of SAR by **Ascr#18** and the subsequent challenge with the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 (Pst DC3000).

#### Materials:

- Arabidopsis thaliana plants (4-5 weeks old)
- Ascr#18 stock solution
- Pst DC3000 bacterial culture



- King's B (KB) or Luria-Bertani (LB) medium
- 10 mM MgCl<sub>2</sub> (sterile)
- 1 mL needleless syringes
- Leaf puncher (optional)
- Sterile water
- Appropriate antibiotics (e.g., rifampicin for Pst DC3000)

#### Procedure:

- Ascr#18 Treatment (SAR Induction):
  - Prepare working solutions of Ascr#18 in sterile water or 10 mM MgCl<sub>2</sub> at desired concentrations (e.g., 1 μM).
  - For soil-drench application, apply the **Ascr#18** solution to the soil of the potted plants.
  - For root pretreatment of plate-grown seedlings, add Ascr#18 to the liquid or solid growth medium.
  - Treat plants for 24-48 hours prior to pathogen challenge. A mock treatment with the solvent (e.g., sterile water) should be performed as a control.
- Pathogen Preparation:
  - Streak Pst DC3000 from a glycerol stock onto KB or LB agar plates with the appropriate antibiotic and incubate at 28°C for 2 days.
  - Inoculate a single colony into liquid KB or LB medium and grow overnight at 28°C with shaking.
  - Centrifuge the bacterial culture, remove the supernatant, and resuspend the bacterial pellet in sterile 10 mM MgCl<sub>2</sub>.



- Adjust the bacterial suspension to the desired optical density at 600 nm (OD<sub>600</sub>). For infiltration, an OD<sub>600</sub> of 0.0002 to 0.001 is commonly used.[14]
- Pathogen Challenge:
  - Infiltrate the abaxial side of fully expanded leaves of both Ascr#18-treated and mock-treated plants with the Pst DC3000 suspension using a 1 mL needleless syringe.[5]
     Infiltrate at least three leaves per plant.
  - Alternatively, for spray inoculation, add a surfactant like Silwet L-77 (0.02-0.05%) to the bacterial suspension and spray evenly onto the plants until droplets form on the leaves.
  - After inoculation, cover the plants with a transparent dome to maintain high humidity for 2-3 days.[5]
- · Quantification of Bacterial Growth:
  - At 3 days post-inoculation (dpi), collect leaf discs of a known area from the infiltrated leaves.
  - Homogenize the leaf discs in 10 mM MgCl<sub>2</sub>.
  - Perform serial dilutions of the homogenate and plate onto KB or LB agar plates containing the appropriate antibiotic.
  - Incubate the plates at 28°C for 2 days and count the colony-forming units (CFUs).
  - Calculate the CFUs per unit of leaf area (e.g., CFU/cm²). A significant reduction in bacterial growth in Ascr#18-treated plants compared to mock-treated plants indicates the induction of SAR.

# Protocol for qRT-PCR Analysis of Defense Gene Expression

This protocol is for quantifying the expression of SAR marker genes, such as PR-1 (a marker for the SA pathway), and auxin signaling-related genes in response to **Ascr#18** treatment.

Materials:



- Plant tissue (e.g., leaves, roots) from Ascr#18-treated and mock-treated plants
- Liquid nitrogen
- · RNA extraction kit or Trizol reagent
- DNase I
- cDNA synthesis kit
- SYBR Green qPCR master mix
- Gene-specific primers for target genes (e.g., PR-1, AUX1) and a reference gene (e.g., ACTIN2, UBQ10)
- qPCR instrument

#### Procedure:

- Sample Collection and RNA Extraction:
  - Harvest plant tissue at desired time points after Ascr#18 or mock treatment (e.g., 6, 24, 48 hours).
  - Immediately freeze the tissue in liquid nitrogen and store at -80°C.
  - Extract total RNA from the frozen tissue using a commercial kit or Trizol reagent according to the manufacturer's instructions.
  - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis:
  - Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit and oligo(dT) or random primers.
- Quantitative Real-Time PCR (qPCR):



- Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and the cDNA template.
- Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
- Include no-template controls to check for contamination.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for each gene.
  - $\circ$  Calculate the relative gene expression using the  $\Delta\Delta$ Ct method, normalizing the expression of the target gene to the expression of the reference gene.
  - An increase in the relative expression of genes like PR-1 or a decrease in auxin-related genes in Ascr#18-treated samples compared to the mock control indicates modulation of these pathways.

# **Protocol for MAPK Activation Assay**

This protocol describes the detection of MAPK activation (phosphorylation) in response to **Ascr#18** treatment using immunoblotting.

#### Materials:

- Arabidopsis seedlings or leaf discs
- Ascr#18 solution
- Extraction buffer
- Protein quantification assay kit (e.g., Bradford)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)



- Primary antibody (e.g., anti-phospho-p44/42 MAPK)
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

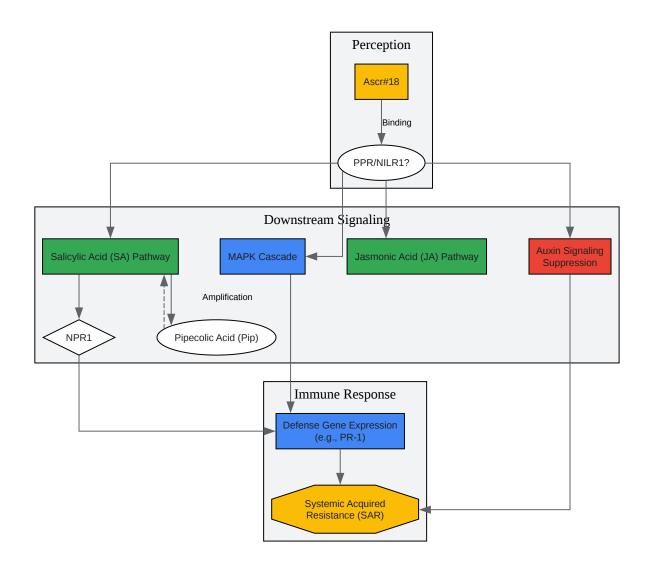
#### Procedure:

- Ascr#18 Treatment and Protein Extraction:
  - Treat Arabidopsis leaf discs or seedlings with Ascr#18 (e.g., 1 μM) for short time periods (e.g., 5, 10, 15, 30 minutes). A mock treatment should be used as a control.
  - Harvest the tissue, freeze it in liquid nitrogen, and grind it to a fine powder.
  - Add extraction buffer to the powder, vortex, and centrifuge to pellet cell debris.
  - Collect the supernatant containing the total protein extract.
- Protein Quantification and Immunoblotting:
  - Determine the protein concentration of each sample using a protein quantification assay.
  - Separate equal amounts of protein from each sample by SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (e.g., anti-phospho-p44/42 MAPK)
     overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. An increase in the phosphorylated MAPK bands in **Ascr#18**-treated samples indicates activation of the MAPK cascade.

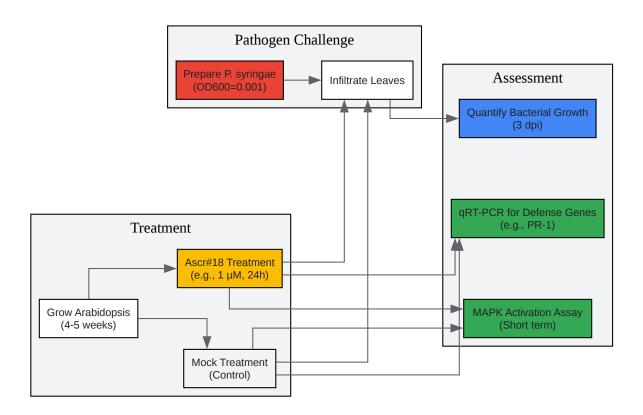


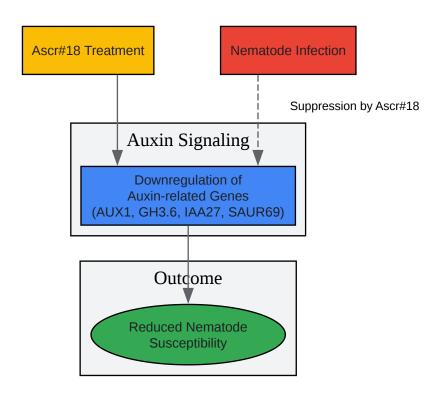
# **Visualization of Signaling Pathways and Workflows**













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# References

- 1. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 3. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR)
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudomonas syringae Infection Assays in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reprogramming of plants during systemic acquired resistance PMC [pmc.ncbi.nlm.nih.gov]
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